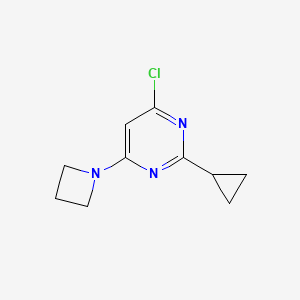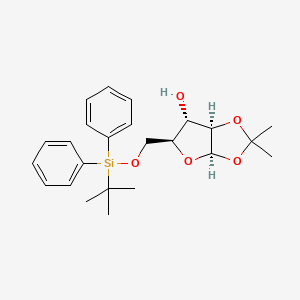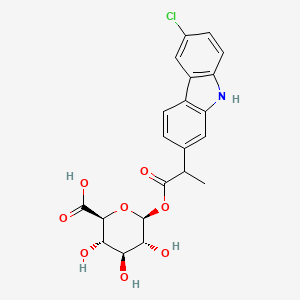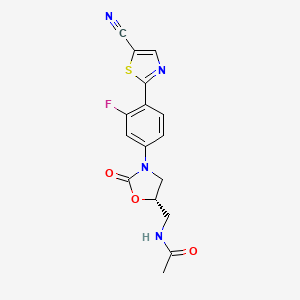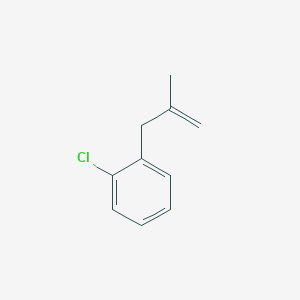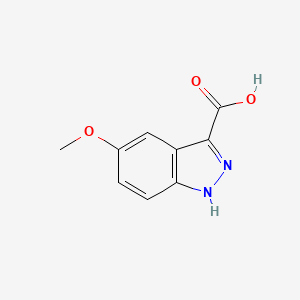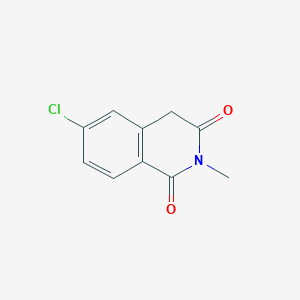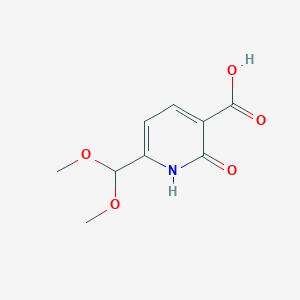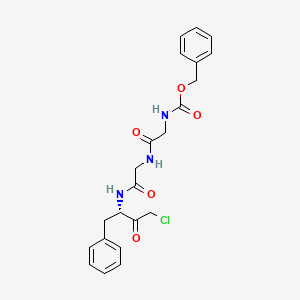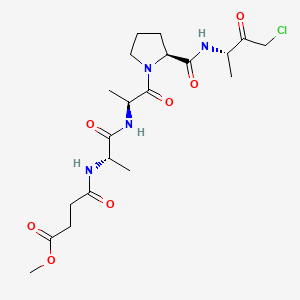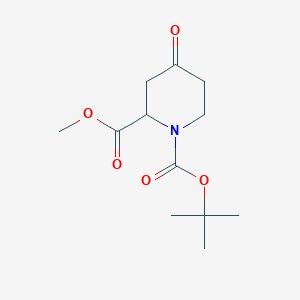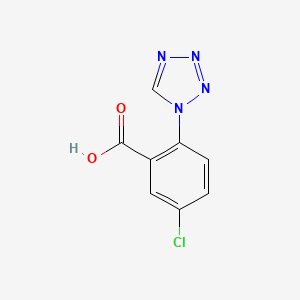
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
概要
説明
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties. This compound, specifically, is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a chlorine atom at the 5-position of the benzene ring .
科学的研究の応用
Chemistry: 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.
Medicine: Tetrazole derivatives, including this compound, are explored for their potential as antihypertensive, antiallergic, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical processes.
Safety and Hazards
作用機序
Target of Action
It is known that the compound has been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding, as is common with many biochemicals .
Result of Action
Some related compounds have shown significant cytotoxic effects , suggesting that this compound might also have similar effects.
生化学分析
Biochemical Properties
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, and changes in protein conformation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it may undergo degradation under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the effects of this compound can persist over extended periods, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the synthesis and degradation of specific biomolecules, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters may facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 2-amino-5-chlorobenzoic acid with sodium azide in the presence of trimethyl orthoformate and glacial acetic acid. The mixture is stirred at ambient temperature to yield the desired product . The reaction can be summarized as follows:
Starting Materials: 2-amino-5-chlorobenzoic acid, sodium azide.
Reaction Conditions: Trimethyl orthoformate, glacial acetic acid, ambient temperature.
Product: this compound.
Industrial Production Methods: In industrial settings, the synthesis may involve similar reagents and conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the tetrazole ring.
Substitution Products: Compounds with different substituents at the 5-position of the benzene ring.
類似化合物との比較
- 5-phenyl-2-(1H-tetrazol-1-yl)benzoic acid
- 5-methyl-2-(1H-tetrazol-1-yl)benzoic acid
- 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid
Comparison: Compared to its analogs, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from other tetrazole derivatives .
特性
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXJGDGNJRHIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471056 | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-26-3 | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
